
N-((1s,3s)-adamantan-1-yl)-3-(benzyloxy)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1s,3s)-adamantan-1-yl)-3-(benzyloxy)isoxazole-5-carboxamide is a chemical compound with interesting properties, thanks to its unique structural framework. This compound contains an adamantane core, an isoxazole ring, and a benzyloxy group, making it intriguing for various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize N-((1s,3s)-adamantan-1-yl)-3-(benzyloxy)isoxazole-5-carboxamide, chemists typically start with readily available precursors. One common approach involves:
Formation of Isoxazole Ring:
Starting with a benzyl alcohol derivative.
Reacting with hydroxylamine to form an oxime.
Cyclizing the oxime to form the isoxazole ring.
Attachment of Adamantane Core:
Using an adamantan-1-yl derivative.
Coupling the adamantane moiety with the isoxazole intermediate under appropriate conditions, often using a base and a suitable solvent.
Formation of Carboxamide Group:
Introducing the carboxamide functionality through amidation reactions.
Ensuring precise control of reaction conditions to achieve high yields and purity.
Industrial Production Methods: Scaling up these reactions for industrial production involves optimizing reaction conditions, such as temperature, pressure, and catalysts, to maximize efficiency and minimize waste. Flow chemistry and continuous synthesis methods might be employed to streamline production.
Chemical Reactions Analysis
Types of Reactions: N-((1s,3s)-adamantan-1-yl)-3-(benzyloxy)isoxazole-5-carboxamide undergoes various reactions, including:
Oxidation: Oxidative cleavage to modify the functional groups.
Reduction: Hydrogenation to reduce certain double bonds.
Substitution: Halogenation, nitration, or other electrophilic substitutions on the benzyl group.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing hydrogen gas with metal catalysts such as palladium.
Substitution: Utilizing reagents like halogens (Cl₂, Br₂) or nitrating mixtures (HNO₃/H₂SO₄).
Major Products:
Products vary based on the reaction but can include modified isoxazole derivatives, reduced adamantane moieties, or substituted benzyl compounds.
Scientific Research Applications
N-((1s,3s)-adamantan-1-yl)-3-(benzyloxy)isoxazole-5-carboxamide finds applications across multiple fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways due to its structural similarities with bioactive compounds.
Medicine: Investigated for its potential therapeutic properties in treating various diseases.
Industry: Applied in the development of new materials and catalysts.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. Its mechanism of action often involves:
Binding to Receptors: Engaging specific receptors or enzymes in biological systems.
Modulating Pathways: Influencing biochemical pathways related to inflammation, metabolism, or cell signaling.
Interacting with Proteins: Forming complexes with proteins to alter their function or stability.
Comparison with Similar Compounds
Compared to similar compounds, N-((1s,3s)-adamantan-1-yl)-3-(benzyloxy)isoxazole-5-carboxamide stands out due to its unique structural features and resultant properties. Similar compounds include:
N-((1s,3s)-adamantan-1-yl)-3-(methoxy)isoxazole-5-carboxamide: Differing by the methoxy group instead of the benzyloxy group.
N-((1s,3s)-adamantan-1-yl)-3-(ethoxy)isoxazole-5-carboxamide: Featuring an ethoxy group.
These comparisons highlight how minor modifications can significantly alter the compound's characteristics and applications.
Properties
IUPAC Name |
N-(1-adamantyl)-3-phenylmethoxy-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c24-20(22-21-10-15-6-16(11-21)8-17(7-15)12-21)18-9-19(23-26-18)25-13-14-4-2-1-3-5-14/h1-5,9,15-17H,6-8,10-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUPIFGAJFFOIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=NO4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(1-(propa-1,2-dien-1-yl)-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one](/img/structure/B2981136.png)
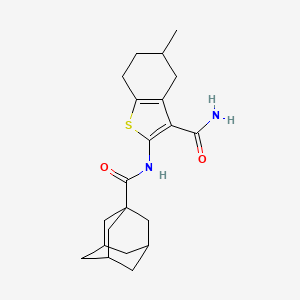
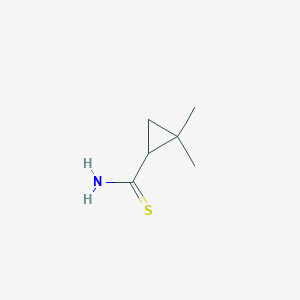
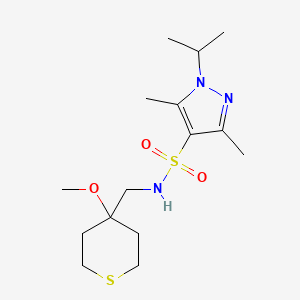
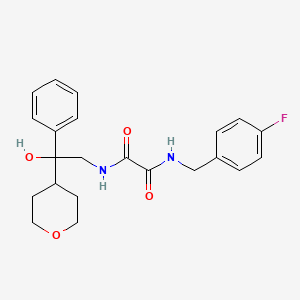
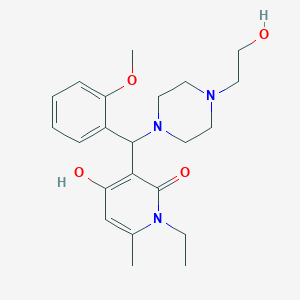
![(E)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenylethenesulfonamide](/img/structure/B2981145.png)
![ethyl 6-[2-(4-chlorophenoxy)-2-methylpropanoyl]imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2981147.png)
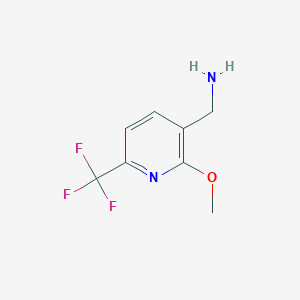
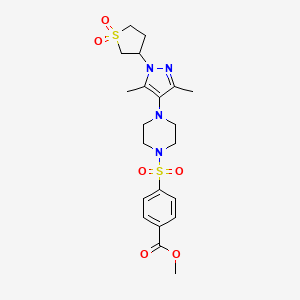
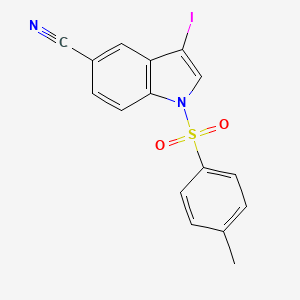
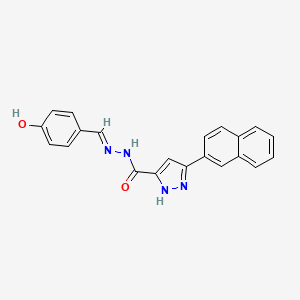
![2-(2-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2981158.png)
![Spiro[chromene-2,4'-piperidine] hydrochloride](/img/structure/B2981159.png)
